molecular formula C15H10BrClN2S B2800730 N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine CAS No. 297150-37-9

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No. B2800730
M. Wt: 365.67
InChI Key: JTESVKXOBFYKFK-UHFFFAOYSA-N
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Description



  • N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C₁₇H₁₀BrClN₂S .

  • It belongs to the class of thiazole derivatives and contains both bromine and chlorine substituents on the phenyl rings.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The molecular structure consists of a thiazole ring (containing sulfur and nitrogen atoms) with attached phenyl rings (one brominated and one chlorinated).

    • The 2-amino group is also part of the structure.





  • Chemical Reactions Analysis



    • Without specific data, I cannot provide detailed information on chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 310.574 g/mol

    • Melting Point : Not available

    • Solubility : Solubility in various solvents would need experimental determination.




  • Scientific Research Applications

    Corrosion Inhibition

    N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine and related thiazole derivatives have been studied for their potential as corrosion inhibitors. Density functional theory (DFT) calculations and molecular dynamics simulations suggest that these compounds may effectively inhibit the corrosion of iron, with parameters such as the highest occupied molecular orbital energy (E_HOMO), lowest unoccupied molecular orbital energy (E_LUMO), and the energy gap between E_LUMO and E_HOMO (ΔE) being significant predictors of their inhibitory performance. The binding energies on the Fe(110) surface of these thiazole and thiadiazole derivatives indicate strong interactions between the metal surface and the molecules, supporting their potential use in corrosion inhibition applications (Kaya et al., 2016).

    Antimicrobial Activity

    Thiazole derivatives, including those structurally similar to N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. The synthesis process involves the condensation of amine compounds with phenylisothiocyanate, followed by treatment with 2,4-dinitrophenyl hydrazine. The antimicrobial activity of these derivatives highlights their potential in developing new antimicrobial agents (Kubba & Rahim, 2018).

    Synthesis of Heterocyclic Compounds

    The synthesis of heterocyclic compounds, including benzimidazoles and thiazol-2-amine derivatives, is a key application area for compounds like N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine. These compounds are synthesized through reactions involving aryl halides, amines, and isocyanides, facilitated by catalysts such as palladium and imidazolium salt systems. The resulting heterocyclic compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications (Grasa et al., 2001).

    Safety And Hazards



    • Safety data would require specific experimental results and toxicity studies.

    • Always handle chemicals with proper precautions and follow safety guidelines.




  • Future Directions



    • Further research could explore its biological activity, potential applications, and optimization of synthesis methods.




    properties

    IUPAC Name

    N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H10BrClN2S/c16-11-3-7-13(8-4-11)19-15-18-9-14(20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JTESVKXOBFYKFK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C2=CN=C(S2)NC3=CC=C(C=C3)Br)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H10BrClN2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    365.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine

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